5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8-4(3-9)2-5(7-8)6(10)11/h2,9H,3H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEPYDRSEHLWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Pathway via Ethyl Ester Intermediate
Commercial catalog data (CAS 199480-22-3) identifies 5-hydroxymethyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester as a viable intermediate. The synthesis likely involves:
Step 1: Pyrazole Ring Formation
A cyclocondensation reaction between hydrazine derivatives and a 1,3-diketone bearing hydroxymethyl and ethyl ester groups. For example, ethyl 3-oxo-4-(hydroxymethyl)pent-4-enoate could react with methylhydrazine to form the pyrazole core.
Step 2: Saponification of 3-Ester
Treatment of the ethyl ester with aqueous sodium hydroxide (2.0 M, 60°C) hydrolyzes the 3-ester to the carboxylic acid, yielding the target compound. This one-pot hydrolysis avoids side reactions due to the stability of the hydroxymethyl group under basic conditions.
Comparative Analysis of Methodologies
Critical Reaction Optimization Insights
Solvent Systems and Temperature Control
Functional Group Compatibility
-
Trifluoroacetic anhydride (used in the patent for cyanation) is incompatible with free carboxylic acids, necessitating protective strategies during multi-step syntheses.
-
Lithium borohydride selectively reduces esters to hydroxymethyl groups without affecting carboxylic acids, provided stoichiometry is tightly controlled.
Industrial-Scale Considerations
The patent route offers advantages for large-scale production:
Chemical Reactions Analysis
Types of Reactions
5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 5-(carboxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Reduction: 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-methanol
Substitution: 5-(alkoxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit antimicrobial properties. 5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid has been studied for its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents. Studies demonstrate that modifications to the pyrazole ring can enhance bioactivity, suggesting that this compound could be optimized for improved efficacy in treating infections .
Anti-inflammatory Properties
In vitro studies have shown that compounds with a pyrazole structure can inhibit inflammatory pathways. The hydroxymethyl group in this compound may play a crucial role in modulating inflammatory responses, potentially leading to therapeutic applications in treating chronic inflammatory diseases .
Drug Development
The compound's structural features position it as a promising scaffold for drug discovery. Its ability to form hydrogen bonds and interact with biological targets enhances its potential as a lead compound in the development of novel pharmaceuticals targeting various diseases, including cancer and metabolic disorders .
Agricultural Science
Pesticide Development
this compound can be utilized in the formulation of agrochemicals. Its derivatives have shown potential as herbicides and fungicides, providing effective solutions for crop protection. The compound's unique chemical properties allow for the design of selective agents that minimize environmental impact while maximizing agricultural yield .
Plant Growth Regulators
Research into the effects of pyrazole derivatives on plant growth indicates that they can act as growth regulators. By modulating hormonal pathways, this compound may enhance plant resilience to stressors such as drought and disease, promoting sustainable agricultural practices .
Biochemical Research
Buffering Agents
In biochemical applications, this compound serves as an organic buffer. Its ability to maintain pH stability in various biochemical reactions makes it invaluable in laboratory settings, particularly in peptide synthesis and enzyme assays .
Analytical Chemistry
The compound is also employed in analytical chemistry as a reagent for synthesizing other chemical entities. Its reactivity allows for the formation of derivatives that can be analyzed using techniques such as HPLC and mass spectrometry, aiding in the characterization of complex mixtures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The hydroxymethyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with target biomolecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional differences between 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid and its analogs are summarized below:
Table 1: Structural Comparison of Pyrazole Carboxylic Acid Derivatives
Research Findings and Implications
Structural Modifications: Replacing the hydroxymethyl group with a hydroxy group (e.g., 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid) reduces steric hindrance but may decrease solubility .
Potential Applications: The target compound’s hydrophilic nature makes it suitable for pharmaceutical formulations requiring aqueous solubility.
Biological Activity
5-(Hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 142.14 g/mol
The presence of both a hydroxymethyl group and a carboxylic acid functional group enhances its reactivity and ability to form hydrogen bonds, contributing to its biological activity.
This compound's mechanism of action is primarily linked to its interactions with specific enzymes and receptors. It may modulate various biochemical pathways involved in disease processes through:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as p38 MAPK, which is involved in inflammatory responses.
- Receptor Interaction : The compound may interact with receptors implicated in pain and inflammation, enhancing its therapeutic potential .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Anti-inflammatory Effects : Compounds in the pyrazole family have demonstrated significant anti-inflammatory properties, comparable to standard anti-inflammatory drugs like indomethacin .
- Antimicrobial Activity : The compound has shown moderate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans, with minimal inhibitory concentrations (MIC) around 250 μg/mL .
- Analgesic Properties : It may also possess analgesic effects, which are beneficial for pain management.
Case Studies
-
Antimicrobial Activity Assessment :
A study evaluated the antimicrobial efficacy of pyrazole derivatives, including this compound. The results indicated that these compounds exhibited significant activity against common bacterial strains at concentrations that suggest potential use as therapeutic agents . -
Inflammation Model Testing :
In an experimental model of inflammation induced by carrageenan, derivatives of this compound demonstrated comparable anti-inflammatory effects to traditional treatments, indicating its potential for further development in inflammatory disease management .
Data Table
Q & A
Q. Example Optimization Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | EtOH | 60 | 50 |
| CuI | DMF | 50 | 72 |
| DMAP | DMSO | 40 | 68 |
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- ¹H/¹³C-NMR : Confirm substitution patterns (e.g., hydroxymethyl at C5: δ 4.2–4.5 ppm for -CH₂OH; carboxylic acid at C3: δ 170–175 ppm in ¹³C) .
- IR Spectroscopy : Identify -OH (3200–3400 cm⁻¹) and -COOH (1680–1720 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions, ensuring molecular weight alignment (calc. for C₆H₈N₂O₃: 156.12 g/mol) .
Advanced: How do substituent positions influence bioactivity in pyrazole-3-carboxylic acid derivatives?
Methodological Answer:
Q. Structure-Activity Relationship (SAR) Table :
| Derivative | Substituents | IC₅₀ (COX-2, μM) | LogP |
|---|---|---|---|
| 5-Hydroxymethyl | C5: -CH₂OH, N1: -CH₃ | 0.45 | 1.2 |
| 5-Methyl | C5: -CH₃, N1: -CH₃ | 3.8 | 2.1 |
| 5-Nitro | C5: -NO₂, N1: -CH₃ | >10 | 0.9 |
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Hydroxymethyl forms H-bonds with Arg513, while the carboxylic acid chelates Fe²⁺ in the heme group .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates robust binding .
Q. Docking Score Comparison :
| Target Protein | Docking Score (kcal/mol) | H-Bonds |
|---|---|---|
| COX-2 | -9.2 | 4 |
| PPAR-γ | -7.5 | 2 |
Basic: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., MTT assay for cytotoxicity, 24h incubation) to minimize variability .
- Control Compounds : Include reference inhibitors (e.g., aspirin for COX-2) to calibrate activity measurements .
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to resolve outliers .
Advanced: What strategies mitigate byproduct formation during ester hydrolysis?
Methodological Answer:
- Acid Concentration : Dilute HCl (3–4M) reduces side reactions (e.g., decarboxylation) vs. concentrated acid .
- Temperature Control : Reflux at 80°C instead of 100°C prevents over-hydrolysis .
- Additive Use : Thiourea (1–2 mol%) scavenges free radicals, preserving product integrity .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Solid State : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxymethyl group .
- Solution State : Use acidic buffers (pH 3–4) to stabilize the carboxylic acid moiety; avoid DMSO due to hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
